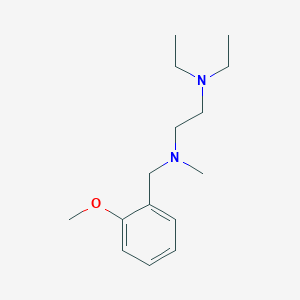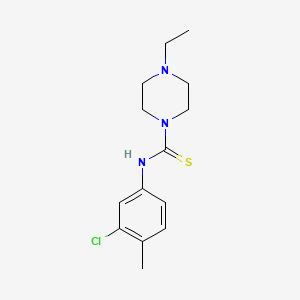![molecular formula C14H15N3O3S B5807161 N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5807161.png)
N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide, commonly known as PSB-0739, is a small molecule inhibitor that has gained significant attention in the field of drug discovery. It is a potent and selective inhibitor of the human protease, which is responsible for the activation of the SARS-CoV-2 virus.
Mécanisme D'action
PSB-0739 inhibits the activity of the human protease by binding to its active site. This prevents the protease from cleaving the viral polyprotein, which is necessary for the replication of the SARS-CoV-2 virus. As a result, the virus is unable to replicate and infect new cells.
Biochemical and Physiological Effects
PSB-0739 has been shown to have a high degree of selectivity for the human protease, with little to no activity against other proteases. It has also been shown to have low toxicity in vitro, indicating its potential as a safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PSB-0739 is its high potency and selectivity for the human protease. This makes it an attractive target for drug discovery and development. However, one of the limitations of PSB-0739 is its low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the research and development of PSB-0739. One area of focus is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy as a therapeutic agent. Another area of interest is the investigation of its potential use in combination with other antiviral agents, such as remdesivir, to enhance its antiviral activity. Finally, further studies are needed to evaluate the safety and efficacy of PSB-0739 in vivo, in animal models and clinical trials, to determine its potential for use in the treatment of COVID-19 and other viral infections.
Conclusion
In conclusion, PSB-0739 is a small molecule inhibitor with potent and selective activity against the human protease. It has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of COVID-19 and other viral infections. Further research is needed to optimize its pharmacokinetic properties, evaluate its safety and efficacy in vivo, and explore its potential use in combination with other antiviral agents.
Méthodes De Synthèse
The synthesis of PSB-0739 involves a multi-step process that includes the reaction of 4-bromo-3-nitropyridine with 4-aminobenzenesulfonamide, followed by the reduction of the nitro group using palladium on carbon. The resulting amine is then coupled with 4-bromobutyric acid to produce the final product, PSB-0739.
Applications De Recherche Scientifique
PSB-0739 has been extensively studied for its potential therapeutic applications in the treatment of COVID-19. It has been shown to inhibit the activity of the human protease, which is essential for the replication of the SARS-CoV-2 virus. In addition, PSB-0739 has also been investigated for its potential use in the treatment of other viral infections, such as influenza and HIV.
Propriétés
IUPAC Name |
N-[4-(pyridin-3-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-2-14(18)16-11-5-7-13(8-6-11)21(19,20)17-12-4-3-9-15-10-12/h3-10,17H,2H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSMJHQWPLWTLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5807113.png)
![5-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5807120.png)

![5,7-dimethyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5807136.png)
![N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5807137.png)

![N~2~-(3-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5807149.png)
![4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid](/img/structure/B5807151.png)
![isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5807169.png)
![1-ethyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B5807179.png)